4-(4-Hydroxynaphthalen-1-YL)butanoic acid
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Overview
Description
4-(4-Hydroxynaphthalen-1-YL)butanoic acid is an organic compound characterized by the presence of a hydroxyl group attached to a naphthalene ring, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxynaphthalen-1-YL)butanoic acid typically involves the coupling of a naphthalene derivative with a butanoic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst and boron reagents to form the carbon-carbon bond between the naphthalene and butanoic acid moieties .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of an inert atmosphere, controlled temperature, and specific solvents to facilitate the coupling process .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Hydroxynaphthalen-1-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products:
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of naphthylbutanol.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
4-(4-Hydroxynaphthalen-1-YL)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(4-Hydroxynaphthalen-1-YL)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 4-(4-Hydroxyphenyl)butanoic acid
- 4-(2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid
- 4-(2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid
Comparison: 4-(4-Hydroxynaphthalen-1-YL)butanoic acid is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties compared to its phenyl and pyrrole counterparts. This uniqueness makes it a valuable compound for specific applications where the naphthalene structure is advantageous .
Properties
CAS No. |
10441-52-8 |
---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-(4-hydroxynaphthalen-1-yl)butanoic acid |
InChI |
InChI=1S/C14H14O3/c15-13-9-8-10(4-3-7-14(16)17)11-5-1-2-6-12(11)13/h1-2,5-6,8-9,15H,3-4,7H2,(H,16,17) |
InChI Key |
JBFZLVFHWHSTLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)CCCC(=O)O |
Origin of Product |
United States |
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